

Spectroscopic Profile of 1-Methylcyclobutanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Methylcyclobutanecarboxylic acid

Cat. No.: B1314321

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylcyclobutanecarboxylic acid**, a key molecule in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

1-Methylcyclobutanecarboxylic acid ($C_6H_{10}O_2$) is a saturated monocarboxylic acid with a cyclobutane ring. Its structural features give rise to a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical processes. This guide presents a detailed analysis of its spectral properties and the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and mass spectrometry of **1-methylcyclobutanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data of **1-Methylcyclobutanecarboxylic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2: ^{13}C NMR Spectral Data of **1-Methylcyclobutanecarboxylic Acid**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific experimental ^1H and ^{13}C NMR data for **1-methylcyclobutanecarboxylic acid** were not found in the provided search results. The tables are structured for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of **1-Methylcyclobutanecarboxylic Acid**

Wavenumber (cm^{-1})	Intensity	Assignment
Data not available in search results		

Note: Specific experimental IR data for **1-methylcyclobutanecarboxylic acid** were not found in the provided search results. The table is structured for the inclusion of such data when available. Carboxylic acids typically exhibit a broad O-H stretch from 2500-3300 cm^{-1} , a C=O stretch around 1700-1725 cm^{-1} , and C-O stretching in the 1210-1320 cm^{-1} region.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **1-Methylcyclobutanecarboxylic Acid**

m/z	Relative Intensity (%)	Assignment
114.0681	Data not available	[M] ⁺ (Molecular Ion)

Note: The exact mass of **1-methylcyclobutanecarboxylic acid** is 114.0681 g/mol .[\[1\]](#) The fragmentation pattern is not available in the search results but is expected to show characteristic losses for a carboxylic acid.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of small organic acids are outlined below. These represent general procedures that can be adapted for **1-methylcyclobutanecarboxylic acid**.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small organic acid involves dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

General ¹H and ¹³C NMR Protocol:

- Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent.
- Instrumentation: Acquire spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
- Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

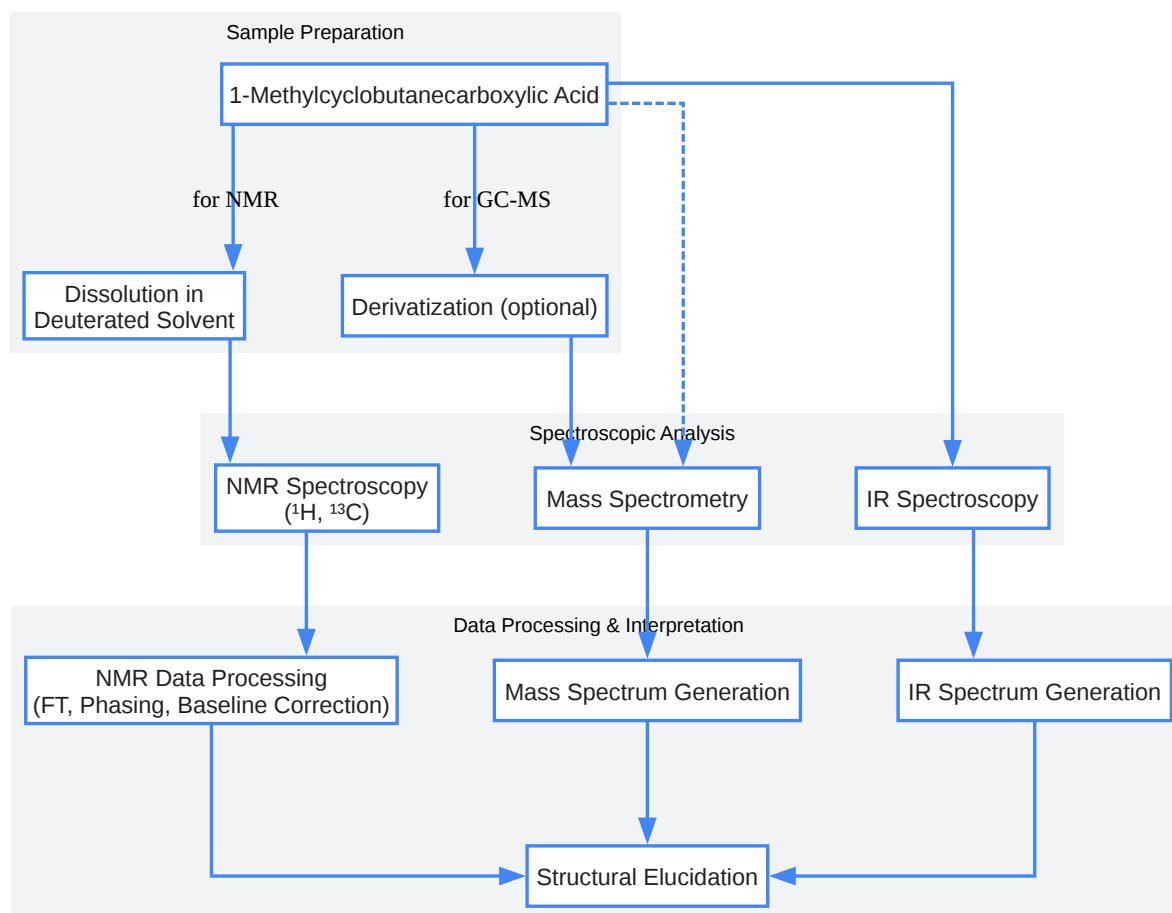
IR spectra of carboxylic acids can be obtained using various techniques, including as a neat liquid, a KBr pellet for solids, or as a solution.

General Attenuated Total Reflectance (ATR)-FTIR Protocol:

- Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being common for small molecules.


General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: For volatile compounds, a direct injection of a dilute solution in a suitable solvent is performed. For less volatile carboxylic acids, derivatization (e.g., esterification) may be necessary.
- Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
- GC Separation: The sample is vaporized and separated on a GC column.
- MS Analysis: The separated components are ionized (typically by EI), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like **1-methylcyclobutanecarboxylic acid**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a framework for understanding the spectroscopic characteristics of **1-methylcyclobutanecarboxylic acid**. While specific experimental data is not yet publicly available in widespread databases, the provided general data for carboxylic acids and the outlined experimental protocols offer a solid foundation for researchers working with this compound. The structured tables and workflow diagram are designed to be populated with experimental data as it becomes available, serving as a dynamic resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylcyclobutane-1-carboxylic acid | C₆H₁₀O₂ | CID 12757488 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 1-Methylcyclobutanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314321#spectroscopic-data-of-1-methylcyclobutanecarboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com